Product packaging for 2-(1-Ethoxy-4-methylpentyl)furan(Cat. No.:CAS No. 90908-96-6)

2-(1-Ethoxy-4-methylpentyl)furan

Cat. No.: B12902336
CAS No.: 90908-96-6
M. Wt: 196.29 g/mol
InChI Key: JDZXBRSKCLINJH-UHFFFAOYSA-N
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Description

2-(1-Ethoxy-4-methylpentyl)furan ( 90908-96-6) is a furan derivative ether with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This compound is primarily valued in research for its organoleptic properties. It is characterized by a unique, powerful, and penetrating odor with a distinct green theme, described specifically as an intense fruity green aroma . Its mechanism of action in fragrance applications involves interacting with olfactory receptors to impart these green notes, which are valuable in mimicking scents found in nature. The primary research application of this compound is in the development and formulation of fragrance compositions , such as perfumes, perfumed products, cosmetics, and detergents . It can be synthesized via a two-step process. This involves first preparing a furyl-substituted alcohol intermediate through the reaction of furfural with a Grignard reagent, followed by an alkylation step where the alcohol is converted to the ethyl ether using bromoethane in a basic medium, often employing phase-transfer catalysis . Researchers utilize this compound to study the structure-odor relationships of furanic compounds and to create or enhance green olfactory profiles in synthetic aroma compositions. This product is intended For Research Use Only and is not meant for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B12902336 2-(1-Ethoxy-4-methylpentyl)furan CAS No. 90908-96-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90908-96-6

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-(1-ethoxy-4-methylpentyl)furan

InChI

InChI=1S/C12H20O2/c1-4-13-12(8-7-10(2)3)11-6-5-9-14-11/h5-6,9-10,12H,4,7-8H2,1-3H3

InChI Key

JDZXBRSKCLINJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCC(C)C)C1=CC=CO1

Origin of Product

United States

Synthetic Methodologies for 2 1 Ethoxy 4 Methylpentyl Furan and Analogous Furan Derivatives

Transition Metal-Catalyzed Cyclization and Annulation Strategies

Transition metals, with their diverse reactivity, have enabled a plethora of synthetic routes to furans. magtech.com.cn These methods often involve the formation of key carbon-carbon and carbon-oxygen bonds in a controlled manner, leading to the desired heterocyclic core.

Gold and Copper Co-catalyzed Cascade Reactions for Furan (B31954) Formation

A notable advancement in furan synthesis involves a one-pot, three-step cascade reaction utilizing a combination of triazole-gold (TA-Au) and copper catalysts. organic-chemistry.orgnih.govorganic-chemistry.org This process facilitates the synthesis of di-, tri-, and tetrasubstituted furans from simple starting materials. nih.gov The reaction proceeds through the addition of an alcohol to an alkyne, followed by a Saucy-Marbet rearrangement and an allene-ketone cyclization. organic-chemistry.org This dual catalytic system demonstrates excellent chemoselectivity and provides good to excellent yields across a broad range of substrates, including aromatic, aliphatic, and heteroaromatic alkynes, as well as primary and secondary propargyl alcohols. organic-chemistry.orgnih.gov However, the reactivity is diminished with tertiary propargyl alcohols and internal alkynes. organic-chemistry.org The use of a Lewis acid co-catalyst, such as Cu(OTf)₂, is often necessary to enhance the reactivity for allene (B1206475) activation. organic-chemistry.org

Another gold-catalyzed cascade reaction allows for the efficient synthesis of highly substituted furans from substrates that can be readily prepared from enones via cyclopropanation. organic-chemistry.org Furthermore, gold-catalyzed cascade reactions involving Friedel-Crafts alkylation and furan-alkyne cycloisomerization have been developed for the synthesis of arylated (Z)-enones and -enals. researchgate.net

Palladium-Catalyzed Cycloisomerization of Enynes and Enyne Acetates to Substituted Furans

Palladium catalysis offers a highly efficient pathway for synthesizing a wide variety of 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid. organic-chemistry.org This method is valued for its high yields and efficiency. organic-chemistry.org The cycloisomerization of 1,6-enynes catalyzed by palladium(II) acetate (B1210297), often in the presence of a ligand like bis-benzylidene ethylenediamine (B42938) (bbeda), is a cornerstone of transition-metal-catalyzed cycloisomerization, though the mechanism has been a subject of extensive study. acs.orgresearchgate.net Water has been identified as a crucial component influencing these reactions. acs.org

Palladium catalysts also facilitate the cycloisomerization of 1,6-enynes using acetate as a nucleophile, providing an efficient route to five-membered carbocyclic and heterocyclic compounds. nih.gov Additionally, a palladium-catalyzed cascade reaction of aryloxy-enynes with aryl halides provides regioselective access to 2,3,4-trisubstituted furans under mild conditions. organic-chemistry.org

Table 1: Comparison of Palladium-Catalyzed Cycloisomerization Methods

Catalyst SystemSubstrateProductKey Features
Pd(OAc)₂ / Lewis AcidEnyne Acetates2,5-Disubstituted FuransHigh yields, efficient. organic-chemistry.org
Pd(OAc)₂ / bbeda1,6-EnynesAzacyclesHigh regio- and stereocontrol. acs.org
Palladium(II) / 2,2'-bipyridine1,6-Enynes5-Membered RingsUse of acetate as a nucleophile. nih.gov
Palladium CatalystAryloxy-enynes & Aryl Halides2,3,4-Trisubstituted FuransMild conditions, regioselective. organic-chemistry.org

Iron(III) Chloride-Catalyzed Tandem Propargylation-Cycloisomerization Approaches

An efficient one-pot synthesis of highly substituted furans can be achieved through an iron(III) chloride-catalyzed tandem propargylation-cycloisomerization reaction. organic-chemistry.orgthieme-connect.de This method utilizes secondary propargylic alcohols or acetates and 1,3-dicarbonyl compounds. organic-chemistry.org FeCl₃ acts as a bifunctional catalyst, facilitating both the propargylic substitution and the subsequent cycloisomerization under mild conditions without the need for an inert atmosphere. organic-chemistry.org The reaction demonstrates high regioselectivity, and propargylic acetates generally provide better yields and shorter reaction times compared to propargylic alcohols. organic-chemistry.org This is attributed to the absence of water, which can inhibit the cycloisomerization step. organic-chemistry.org The reaction tolerates a variety of functional groups, including chloro, bromo, ester, and methoxy (B1213986) groups. organic-chemistry.org

A proposed mechanism involves the formation of a propargylic cation, followed by nucleophilic attack by the enol form of the 1,3-dicarbonyl compound and subsequent FeCl₃-facilitated cyclization. organic-chemistry.org

Copper-Mediated Intermolecular Annulation with Ketones and Unsaturated Systems

Copper-mediated annulation reactions provide a facile and regioselective route to multisubstituted furan derivatives. nih.govacs.org One such method involves the intermolecular annulation of alkyl ketones with α,β-unsaturated carboxylic acids, yielding 2,3,5-trisubstituted furans. nih.govrsc.org This reaction proceeds under ambient air and is catalyzed by a copper salt, with water playing a crucial role in the catalytic transformation. rsc.org

Another approach utilizes the copper-mediated coupling of alkyl ketones with β-nitrostyrenes to regioselectively synthesize multisubstituted furans in good yields. organic-chemistry.orgacs.org This protocol is applicable to both cyclic and acyclic ketones. acs.org Furthermore, copper(I) salts can catalyze the synthesis of multisubstituted furans from acetophenones and electron-deficient alkynes via direct C(sp³)-H bond functionalization, using di-tert-butyl peroxide as an oxidant. organic-chemistry.org A copper-catalyzed oxidative cyclization of aryl ketones with styrenes, where DMSO serves as both solvent and oxidant, also provides a pathway to multiaryl-substituted furans. organic-chemistry.org

Table 2: Overview of Copper-Mediated Furan Synthesis

ReactantsCatalyst SystemProductKey Features
Alkyl Ketones & α,β-Unsaturated Carboxylic AcidsCu-salt / Water2,3,5-Trisubstituted FuransCatalytic, regioselective, ambient air. nih.govrsc.org
Alkyl Ketones & β-NitrostyrenesCopperMultisubstituted FuransRegioselective, good yields. organic-chemistry.orgacs.org
Acetophenones & Electron-Deficient AlkynesCu(I) salts / Di-tert-butyl peroxideMultisubstituted FuransDirect C(sp³)-H functionalization. organic-chemistry.org
Aryl Ketones & StyrenesCopper / DMSOMultiaryl-substituted FuransDMSO as oxidant. organic-chemistry.org

Palladium-Catalyzed Direct Arylation of Furanic Aldehydes

Palladium-catalyzed direct C-H arylation has emerged as an efficient method for the synthesis of 5-aryl-2-formylfuran derivatives from 2-furaldehyde and aryl halides. organic-chemistry.orgresearchgate.net This approach offers an alternative to traditional cross-coupling reactions that require the pre-functionalization of the furan ring. electronicsandbooks.com The reaction can be performed with low catalyst loadings, making it economically and environmentally attractive. rsc.org Various palladium catalysts and ligands have been explored, with systems like Pd(OAc)₂ often being effective without an added ligand. rsc.org The reaction conditions, including the choice of base and solvent, are crucial for achieving optimal yields. acs.org This methodology tolerates a wide range of functional groups on the aryl halide. electronicsandbooks.comrsc.org

Indium(III) Chloride-Catalyzed Cycloisomerization of Acetylenic Epoxides

Indium(III) chloride (InCl₃) serves as an effective catalyst for the mild and efficient cycloisomerization of acetylenic epoxides to produce 2,3,5-trisubstituted furans. organic-chemistry.orgnih.gov The acetylenic epoxide precursors are readily prepared from the reaction of lithium acetylides with α-haloketones. organic-chemistry.orgnih.gov The subsequent InCl₃-catalyzed rearrangement proceeds with high efficiency, often reaching quantitative yields in a short time. organic-chemistry.org This method is noted for its tolerance of various functional groups. organic-chemistry.org The proposed mechanism involves the Lewis acidic InCl₃ activating the epoxide, leading to the formation of a zwitterionic allene intermediate, which then undergoes a 1,3-hydride shift followed by cyclization to afford the furan product. hud.ac.uk

Copper-Mediated Oxidative Cyclization Pathways

Copper catalysis offers a versatile and cost-effective approach for the synthesis of substituted furans. nih.gov These methods often involve the oxidative cyclization of readily available starting materials. acs.orgorganic-chemistry.org

One prominent strategy involves the copper-mediated [3 + 2] oxidative cyclization of N-tosylhydrazones and β-ketoesters. nih.govacs.org This reaction provides 2,3,5-trisubstituted furans in moderate to good yields. The process is valued for its use of an inexpensive metal catalyst, high regioselectivity, and operational simplicity. nih.govacs.org The reaction is typically carried out using a copper(I) salt, such as CuCl, in the presence of a base and an oxidant, often under an oxygen atmosphere. acs.org Studies have shown that N-tosylhydrazones bearing either electron-withdrawing or electron-donating groups are well-tolerated, with electron-withdrawing groups generally leading to higher yields. acs.org

Another copper-catalyzed approach is the intermolecular annulation of ketones with various partners. For instance, the reaction of aryl ketones with styrenes, using copper catalysis and DMSO as both solvent and oxidant, yields multiaryl-substituted furans. organic-chemistry.org Similarly, alkyl ketones can be coupled with β-nitrostyrenes to produce multisubstituted furans. organic-chemistry.org Furthermore, the coupling cyclization of gem-difluoroalkenes with active methylene (B1212753) compounds, such as 1,3-dicarbonyls, is facilitated by a CuI catalyst and a base, leading to 2,3,5-trisubstituted furans with good functional group compatibility. organic-chemistry.org

The synthesis of benzofurans can also be achieved through a one-pot copper-catalyzed nucleophilic addition of phenols to alkynes followed by aerobic oxidative cyclization, demonstrating good to excellent yields and broad functional group tolerance. researchgate.net

A novel method for synthesizing cycloalkane-fused dihydrofurans involves the copper-catalyzed cyclization of 1-aryl-1-cycloalcohols with 1,3-dicarbonyl compounds. This reaction proceeds under mild conditions and is believed to involve radical intermediates. ccspublishing.org.cn

Table 1: Examples of Copper-Mediated Furan Synthesis

Starting Material 1Starting Material 2Catalyst SystemProduct TypeYieldReference
N-Tosylhydrazoneβ-KetoesterCuCl, Base, O₂2,3,5-Trisubstituted FuranModerate to Good nih.govacs.org
Aryl KetoneStyreneCopper Catalyst, DMSOMultiaryl-substituted FuranGood organic-chemistry.org
Alkyl Ketoneβ-NitrostyreneCopper CatalystMultisubstituted FuranGood organic-chemistry.org
gem-DifluoroalkeneActive Methylene CompoundCuI, Base2,3,5-Trisubstituted FuranVery Good organic-chemistry.org
PhenolAlkyneCopper Catalyst, O₂Benzofuran (B130515)Good to Excellent researchgate.net
1-Aryl-1-cycloalcohol1,3-Dicarbonyl CompoundCopper CatalystCycloalkane-fused DihydrofuranModerate to Excellent ccspublishing.org.cn

Rhodium(II) and Brønsted Acid Cooperative Catalysis for Polysubstituted Furans

The combination of rhodium(II) and a Brønsted acid as a cooperative catalytic system has emerged as a powerful tool for the synthesis of highly substituted furans. acs.org This dual catalysis enables transformations that are not achievable with either catalyst alone.

A notable example is the [2 + 3] annulation of N-sulfonyl-1,2,3-triazoles with enaminones. This reaction, catalyzed by a Rh(II)-Brønsted acid system, provides access to polysubstituted furans. acs.org A key feature of this transformation is the unique reactivity of the in situ generated Rh(II)-azavinyl carbene species, which participates in the reaction through the cleavage of a C(sp²)−N bond. Mechanistic studies suggest that an intermolecular rearrangement of the tosylamino group is a crucial step in the annulation process. acs.org

Cooperative catalysis involving a chiral Brønsted acid and a rhodium(II) complex has also been successfully applied in asymmetric three-component reactions. For instance, the reaction of 3-diazo oxindoles and anilines with glyoxylates yields highly functionalized 3-amino oxindoles with high stereoselectivity. nih.gov While not directly producing furans, this methodology showcases the potential of cooperative catalysis in constructing complex molecular architectures.

Furthermore, successive rhodium(II) and Brønsted acid catalysis has been employed in glycosylation reactions. This involves the rhodium-catalyzed formation of a sulfonium (B1226848) ylide, followed by a Brønsted acid-catalyzed formation of a sulfonium ion, which then acts as a glycosyl donor. nih.gov This sequential catalytic approach demonstrates the intricate control achievable through the combination of different catalytic cycles.

Organocatalytic and Metal-Free Synthetic Approaches

Growing interest in green chemistry has spurred the development of organocatalytic and metal-free methods for furan synthesis. These approaches avoid the use of potentially toxic and expensive heavy metals. mdpi.comresearchgate.net

Iodine-Catalyzed Cyclization Protocols for Furan Derivatives

Molecular iodine has proven to be an effective and inexpensive catalyst for the synthesis of substituted furans under mild, solvent-free conditions. organic-chemistry.orgchemrxiv.org This method provides a practical and environmentally friendly alternative to traditional metal-catalyzed protocols. organic-chemistry.org

The iodine-catalyzed synthesis of substituted furans and pyrans can be achieved from alkenyl or alkynyl carbonyl substrates at ambient temperature. chemrxiv.org Mechanistic investigations, including DFT calculations, suggest that the reaction proceeds through an enol tautomerization pathway. Iodine is believed to enhance the acidity of the enol intermediate, facilitating carbocation formation and subsequent cyclization. organic-chemistry.org A range of functional groups, including both electron-rich and electron-deficient aryl and alkyl substituents, are tolerated in this reaction. organic-chemistry.org

Another iodine-mediated protocol involves the 5-exo-trig cyclization of pent-4-yne-1,2-diols, followed by dehydration and reductive deiodination to yield di- and tri-substituted furans. researchgate.net Hypervalent iodine(III) reagents, such as diacetoxyiodobenzene, have also been utilized to induce a domino oxidative cyclization of α-alkyl-β-dicarbonyl compounds, leading to the formation of cyclopenta[b]furans. nih.govmdpi.com

Base-Catalyzed Reactions Involving α-Hydroxy Ketones and Cyano Compounds

A novel, metal-free method for the synthesis of tetrasubstituted furans involves the base-catalyzed reaction of α-hydroxy ketones with cyano compounds. mdpi.comresearchgate.netconsensus.app This approach is notable for its mild reaction conditions, use of readily available starting materials, good functional group tolerance, and high yields. mdpi.comresearchgate.net A key advantage is the avoidance of metal catalysts, which enhances the economic and environmental profile of the synthesis. mdpi.com

The reaction is hypothesized to proceed via a sequential reaction of the cyano compound with the carbonyl and hydroxyl groups of the α-hydroxy ketone. mdpi.com Cesium fluoride (B91410) in refluxing ethanol (B145695) has been identified as an effective base for this transformation. mdpi.com This method allows for the introduction of valuable amino and cyano functional groups onto the furan ring. researchgate.net

Enzyme-Catalyzed Multicomponent Reactions (e.g., Lipase-Catalyzed)

Biocatalysis, particularly using enzymes like lipases, offers a green and efficient route to furan derivatives. thieme-connect.commdpi.com Lipases are attractive due to their stability, activity in organic solvents, and ability to catalyze reactions without exogenous coenzymes. mdpi.com

A lipase-catalyzed, one-pot, three-component reaction of benzoylacetonitriles, aldehydes, and benzoyl chlorides has been developed for the synthesis of monocyano-substituted tetrasubstituted furans. mdpi.com This reaction, often using an immobilized lipase (B570770) such as Novozym 435 in conjunction with a co-catalyst like tributylphosphine, aligns with the principles of green chemistry by offering mild conditions and enzyme reusability. mdpi.com

Lipases have also been employed in the synthesis of polyhydroxyalkyl furans through a cascade reaction involving reducing sugars and malononitrile (B47326) in water. thieme-connect.com This demonstrates the versatility of lipases in catalyzing complex transformations in environmentally benign solvents.

Table 2: Comparison of Enzyme-Catalyzed Furan Syntheses

EnzymeSubstratesProduct TypeKey AdvantagesReference
Novozym 435 (immobilized lipase)Benzoylacetonitriles, Aldehydes, Benzoyl chloridesMonocyano-substituted Tetrasubstituted FuranMild conditions, Enzyme reusability, One-pot reaction mdpi.com
Lipase B from Candida antarctica (CALB), and othersReducing sugars, MalononitrilePolyhydroxyalkyl FuranReaction in water, Cascade reaction thieme-connect.com

Rearrangement and Cycloaddition-Based Syntheses

Rearrangement and cycloaddition reactions represent another important class of strategies for constructing the furan core. These methods often provide access to highly substituted and structurally complex furan derivatives.

A formal [3 + 2] cycloaddition utilizing a mdpi.comresearchgate.net-phospha-Brook rearrangement under Brønsted base catalysis has been developed for the synthesis of tetrasubstituted furans. acs.orgacs.org This one-pot, two-step process involves the nucleophilic addition of a propargyl anion to an aldehyde, followed by an intramolecular cyclization mediated by N-iodosuccinimide to yield 2,4,5-trisubstituted-3-iodofurans. acs.org The resulting iodofurans can be further functionalized through various cross-coupling reactions. acs.org This methodology has also been extended to the synthesis of thieno[2,3-c]furans. researchgate.net

Pummerer-type rearrangements offer a rapid, metal-free route to tetrasubstituted furans from readily available 2,5-dihydrothiophenes. nih.gov The reaction involves a regioselective ring-opening of the dihydrothiophene followed by an oxidative cyclization, promoted by an inexpensive reagent like N-chlorosuccinimide, at ambient temperature. nih.gov

Furthermore, [8 + 2] cycloaddition reactions of 2H-cyclohepta[b]furan-2-ones with enamines are a well-established method for the synthesis of azulene (B44059) derivatives, which contain a fused furan ring system. mdpi.com

Extended Corey-Chaykovsky Reaction and Vinyloxirane Rearrangements

A powerful method for synthesizing functionalized furans employs an extended version of the Corey-Chaykovsky reaction. acs.orgnih.gov This approach allows for the creation of a wide array of unsymmetrically di- and trisubstituted furans. acs.orgorganic-chemistry.org The process begins with the treatment of β,β-disubstituted α,β-unsaturated ketones with dimethylsulfonium methylide. nih.govresearchgate.net This reaction initially produces vinyloxiranes, which are highly reactive intermediates that spontaneously rearrange to form the corresponding furan core. acs.orgnih.gov

Specifically, the synthesis can start from β-aryl-β-dialkylamino-α,β-unsaturated ketones, which are readily accessible through the Michael addition of a dialkylamine to 3-arylpropyn-1-ones. acs.org When these enamine compounds are treated with dimethylsulfonium methylide, a cascade process is initiated, culminating in the formation of 2,4-disubstituted furans. acs.org The methodology is distinguished by its operational simplicity, use of accessible reagents, high product yields, and a broad substrate scope. acs.org

Diels-Alder Cycloaddition Reactions with Furan Derivatives as Dienophiles

While furan and its derivatives typically act as the diene component in Diels-Alder reactions due to their electron-rich nature, they can be engineered to function as dienophiles. rsc.orgconicet.gov.arresearchgate.net This reversal of reactivity, known as an inverse-electron demand Diels-Alder reaction, is achieved by introducing strong electron-withdrawing groups onto the furan ring. rsc.org

For instance, 2-nitrofurans have been shown to be effective dienophiles in thermal Diels-Alder reactions. conicet.gov.ar Unlike their 2-acylfuran counterparts, which are poor dienophiles, 2-nitrofurans react efficiently with electron-rich dienes. conicet.gov.ar The powerful electron-accepting nature of the nitro group induces significant reactivity in the furan ring, allowing it to participate in cycloadditions as the dienophile component. conicet.gov.ar This strategy provides a valuable route to highly functionalized cyclic systems that can serve as intermediates in the synthesis of complex molecules. conicet.gov.ar Research has also explored the use of furans as dienophiles in reactions with masked o-benzoquinones, further expanding the synthetic utility of this approach. acs.org

Asymmetric Synthesis of Chiral Furan Derivatives

The development of methods for the asymmetric synthesis of chiral furans is of significant interest, given that the furan motif is embedded in numerous chiral and biologically active molecules. acs.org However, asymmetric catalytic transformations that directly utilize furan substrates have been less explored compared to other aromatic systems. acs.orgacs.orgnih.gov

Direct Asymmetric Catalytic Transformations Utilizing Furan Substrates

Progress in the asymmetric functionalization of furans has been advanced through various catalytic strategies. rsc.org Asymmetric transformations involving biomass-derived furan derivatives, such as those from 5-(hydroxymethyl)furfural (5-HMF), are particularly significant due to the prevalence of the furan moiety in medicinally important molecules. rsc.org One powerful strategy is trienamine catalysis, which has been successfully applied to the asymmetric functionalization of C-H bonds far from the primary functional group on the furan ring. rsc.org These methods provide pathways to chiral furan-containing molecules from readily available starting materials, although the field remains underdeveloped with a limited number of reported examples. nih.govrsc.org

Enantioselective Friedel-Crafts-Type Allylic Alkylation Reactions

A significant breakthrough in the direct asymmetric synthesis of chiral furans is the development of enantioselective Friedel-Crafts-type allylic alkylation reactions. acs.orgnih.gov Researchers have reported the first examples of iridium-catalyzed asymmetric allylic alkylation of 2- or 3-substituted furans with branched allylic alcohols. acs.org This method allows for the formation of 2,5-disubstituted chiral furan derivatives in generally excellent yields and high enantioselectivities (ee). acs.org

The reaction's scope is broad, with various C2-substituted furans bearing both linear and branched alkyl groups participating effectively to deliver C5-allylated products in good to high yields (62-91%) and with outstanding enantiomeric excesses (often 99% ee). acs.org Another approach involves a chiral Lewis acid-catalyzed enantioselective Friedel-Crafts alkylation of furans with o-quinone methides generated in situ, proceeding in high yields (up to 99%) and excellent enantioselectivity (up to >99% ee). nih.gov

Furan SubstrateCatalyst SystemProduct TypeYield (%)ee (%)Reference
2-MethylfuranIr/[P,olefin] ComplexC5-Allylated Furan62-9199 acs.org
2-ButylfuranIr/[P,olefin] ComplexC5-Allylated Furan8599 acs.org
2,5-Dimethylfuran (B142691)Chiral Oxazaborolidinium IonFriedel-Crafts Adductup to 99>99 nih.gov
2-PropylfuranIr/[P,olefin] ComplexC5-Allylated Furan9199 acs.org

Organocatalytic Asymmetric Annulation for Chiral Furan Compounds Bearing Axial and Central Chirality

The synthesis of complex chiral molecules containing furan rings with multiple stereogenic elements represents a significant challenge. nih.gov A novel strategy to address this is the organocatalytic asymmetric annulation to create furan-based compounds that possess both axial and central chirality. nih.govresearchgate.net

This has been achieved through an asymmetric (2+4) annulation of achiral furan-indoles with 2,3-indolyldimethanols, catalyzed by natural cinchona alkaloids. researchgate.netnih.gov This method yields five-five-membered furan-indole compounds with high regioselectivity, diastereoselectivity, and enantioselectivity. nih.govresearchgate.net By carefully selecting the organocatalyst and its mode of action (e.g., general base catalysis vs. phase transfer catalysis), it is possible to control the stereochemical outcome, providing access to any of the possible stereoisomers of the annulated furan products. nih.gov This stereodivergent approach is a powerful tool for constructing complex molecular architectures. nih.gov

Catalyst TypeReaction ConditionsDiastereomeric RatioEnantiomeric Excess (ee)Reference
Quinine (General Base)-10 °C, 48 hoursVaries by substrateHigh nih.gov
Modified Quinine (PTC)-20 °C, 24 hoursVaries by substrateHigh nih.gov

Stereocontrol in Photochemical Cycloaddition (Paternò-Büchi) Reactions

The Paternò-Büchi reaction, a [2+2] photochemical cycloaddition between a carbonyl compound and an alkene (like a furan), is a fundamental method for synthesizing oxetanes. scispace.comresearchgate.net Achieving stereocontrol in this reaction is a key challenge. scispace.com For furan derivatives, the regio- and stereoselectivity of the reaction are influenced by factors such as substituents on the furan ring and the nature of the carbonyl compound. scispace.comnih.gov

In reactions involving 2-furylmethanol derivatives and aromatic carbonyl compounds, high regio- and stereocontrol can be achieved. scispace.com This control is often attributed to the directing effect of the hydroxyl group, which can form a hydrogen bond or a complex with the excited carbonyl compound. scispace.comresearchgate.net This interaction favors the attack of the carbonyl from a specific face of the furan ring, leading to the formation of a biradical intermediate in preferential conformations, which in turn dictates the final stereochemistry of the oxetane (B1205548) product. scispace.com However, when aliphatic carbonyl compounds are used, or when certain substituents are present (like a 5-methyl group), a lack of diastereoselectivity or regiocontrol may be observed. scispace.com The mechanism often involves triplet biradical intermediates, and the relative stability and conformational equilibria of these intermediates are key to understanding the final product distribution. nih.gov

Sustainable and Bio-Renewable Synthetic Routes

Sustainable synthetic strategies for furan derivatives primarily focus on the utilization of biomass as a starting material. Lignocellulosic biomass, the most abundant organic carbon source on the planet, is a key renewable feedstock in these processes. mdpi.comfrontiersin.org It is primarily composed of cellulose (B213188), hemicellulose, and lignin, which can be broken down into simpler sugar molecules and other platform chemicals. frontiersin.org The principles of green chemistry, such as the use of renewable feedstocks, environmentally benign catalysts, and energy-efficient reaction conditions, are central to these methodologies. frontiersin.org The goal is to develop economically viable and environmentally friendly pathways to valuable furan-based chemicals and fuels. bohrium.com

A significant pathway to producing furan derivatives involves the acid-catalyzed dehydration of monosaccharides. uliege.beresearchgate.net Monosaccharides, the fundamental units of carbohydrates, can be broadly categorized into hexoses (six-carbon sugars) and pentoses (five-carbon sugars). The dehydration of these sugars leads to the formation of key furan platform chemicals. rsc.org

Specifically, the dehydration of hexoses like fructose (B13574), glucose, mannose, and galactose yields 5-hydroxymethylfurfural (B1680220) (5-HMF). rsc.orgnih.gov Pentoses such as xylose and arabinose are converted to 2-furfural (furfural) through a similar dehydration process. rsc.orgnih.gov These reactions involve the removal of three water molecules from the sugar molecule. rsc.org

The reactivity of different monosaccharides varies significantly. Ketoses, such as fructose, dehydrate to form furan derivatives much more readily than aldoses, like glucose. rsc.orgrsc.org The conversion of ketoses is believed to proceed through cyclic intermediates. nih.govrsc.org In contrast, the conversion of aldoses is less favored compared to polymerization reactions and often requires an initial isomerization step to the corresponding ketose. nih.govrsc.org This isomerization can be facilitated by catalysts like metal salts (e.g., CrCl₃) or boric acid. nih.govrsc.org

Several challenges are associated with the conversion of monosaccharides to furan derivatives. These include the potential for side reactions such as isomerization, retro-aldol reactions, and the formation of soluble and insoluble polymers known as humins. uliege.benih.gov The formation of humins is a major obstacle to achieving high yields of the desired furan products. uliege.be To address these challenges, research has focused on developing efficient catalytic systems and optimizing reaction conditions. The use of alternative reaction media, such as ionic liquids and deep eutectic solvents like those based on choline (B1196258) chloride, has shown promise in improving the selectivity and yield of furan derivatives at moderate temperatures. uliege.beresearchgate.net For example, in a choline chloride-based system, an 80% yield of 5-HMF from fructose was achieved at 90°C in one hour. uliege.be

Table 1: Conversion of Monosaccharides to Furan Derivatives

Monosaccharide Type Starting Material (Example) Key Furan Product Catalyst/Reaction Conditions Key Findings & Challenges
Ketohexose Fructose 5-Hydroxymethylfurfural (5-HMF) Acid catalysts, Choline chloride/organic acid mixtures Faster dehydration compared to aldoses. Challenges include humin formation and side reactions. uliege.bersc.orgnih.gov
Aldohexose Glucose 5-Hydroxymethylfurfural (5-HMF) Requires isomerization catalyst (e.g., boric acid, CrCl₃) in addition to dehydration catalyst. Isomerization to fructose is a key step. More prone to polymerization and lower yields compared to fructose. uliege.benih.govrsc.org
Ketopentose Xylulose 2-Furfural Acid catalysts Readily dehydrated to furfural (B47365). nih.gov
Aldopentose Xylose, Arabinose 2-Furfural Isomerization catalyst often required. Dehydration of xylulose is more straightforward. mdpi.com

Furfural and 5-hydroxymethylfurfural (5-HMF), derived from the dehydration of C5 and C6 sugars respectively, are considered crucial biomass-derived platform chemicals. bohrium.commdpi.com Their versatile chemical structures allow them to be converted into a wide array of valuable furan derivatives, biofuels, and polymers. bohrium.comresearchgate.net The upgrading of these platform chemicals is a key strategy in the development of a sustainable bio-refinery.

5-HMF is a particularly important intermediate. google.com It can be oxidized to produce 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netnih.gov The resulting bio-based polymer, polyethylene furanoate (PEF), has shown superior properties compared to its fossil-fuel-derived counterpart. nih.gov 5-HMF can also be hydrogenated to form 2,5-dimethylfuran (DMF), a liquid biofuel with a higher energy density than ethanol. researchgate.net

Similarly, furfural serves as a precursor for a range of chemicals. frontiersin.org For instance, the oxidation of furfural can yield succinic anhydride (B1165640) and maleic acid. frontiersin.org Hydroxymethylation of furfural derivatives offers a pathway to synthesize HMF derivatives, bridging the C5 and C6 chemical platforms. researchgate.netfrontiersin.org

The conversion of these platform chemicals often involves catalytic processes, including oxidation, reduction (hydrogenation), and etherification. mdpi.com Research in this area focuses on developing efficient and selective catalysts, including those based on non-noble metals, to reduce costs and improve the sustainability of the processes. frontiersin.org The use of multiphasic reaction systems, which can simplify product separation and catalyst recycling, is also an area of active investigation. frontiersin.org

Table 2: Examples of Furan Derivatives from Biomass-Derived Platform Chemicals

Platform Chemical Reaction Type Product(s) Significance
5-Hydroxymethylfurfural (5-HMF) Oxidation 2,5-Furandicarboxylic acid (FDCA) Monomer for the bio-based polymer PEF, a potential replacement for PET. researchgate.netnih.gov
5-Hydroxymethylfurfural (5-HMF) Hydrogenolysis 2,5-Dimethylfuran (DMF) A high-energy-density biofuel. researchgate.net
Furfural Oxidation Succinic anhydride, Maleic acid Valuable chemical intermediates. frontiersin.org
Furfural Derivatives (e.g., Furfuryl acetate) Hydroxymethylation HMF Derivatives (e.g., 2,5-bis(hydroxymethyl)furan monoacetate) Provides a route from C5 to C6 furan chemicals. researchgate.netfrontiersin.org

Chitin (B13524) is the second most abundant biopolymer on Earth after cellulose and is the most plentiful renewable source of nitrogen. rsc.orgbohrium.com It is the primary component of crustacean shells and fungal cell walls. ucl.ac.uk The presence of nitrogen within its structure makes chitin an attractive feedstock for the synthesis of nitrogen-containing chemicals, offering an alternative to the energy-intensive Haber-Bosch process for ammonia (B1221849) synthesis. mdpi.com

A significant focus of chitin valorization is the production of nitrogen-containing furan derivatives. bohrium.com One such promising compound is 3-acetamido-5-acetylfuran (B13792600) (3A5AF), which can be synthesized from chitin or its monomer, N-acetylglucosamine (GlcNAc). rsc.orgbohrium.com 3A5AF is a valuable platform chemical for the production of other high-value nitrogenous compounds. rsc.org The synthesis of 3A5AF from GlcNAc involves a dehydration reaction where the nitrogen-containing acetamido group is retained. mdpi.com

The direct conversion of chitin to 3A5AF is more challenging due to the stability of the chitin polymer. rsc.orgmun.ca Research has shown that using boric acid and alkaline chlorides as additives in a solvent like N-methyl-2-pyrrolidone (NMP) can facilitate this direct conversion. rsc.orgmun.ca Under optimized conditions, a 7.5% yield of 3A5AF with approximately 50% chitin conversion has been reported. rsc.orgmun.ca Mechanistic studies suggest that the depolymerization of the crystalline regions of chitin is the rate-determining step. rsc.orgmun.ca

The development of efficient one-pot reaction processes that couple the hydrolysis of chitin to GlcNAc with the subsequent dehydration to 3A5AF is a key area of ongoing research. rsc.org Such integrated processes are crucial for the economically viable and sustainable production of these valuable nitrogen-containing furan derivatives. rsc.org

Table 3: Direct Conversion of Chitin to 3-acetamido-5-acetylfuran (3A5AF)

Feedstock Catalyst/Additive System Solvent Product Yield Chitin Conversion Key Findings
Chitin Boric acid and alkaline chlorides N-methyl-2-pyrrolidone (NMP) 7.5% ~50% The direct conversion is possible, but yields are moderate. The depolymerization of chitin is the rate-limiting step. rsc.orgmun.ca

Chemical Reactivity and Transformations of 2 1 Ethoxy 4 Methylpentyl Furan and Its Analogues

Furan (B31954) Ring Functionalization and Derivatization

Functionalizing the furan core is essential for building molecular complexity. This is achieved through various strategies, including nucleophilic substitution and modern cross-coupling reactions, which allow for the introduction of a wide array of substituents.

Direct nucleophilic substitution on an unsubstituted furan ring is generally difficult due to the ring's electron-rich character. However, these reactions can be facilitated by the presence of electron-withdrawing groups on the ring. edurev.in For instance, furan is more reactive towards nucleophilic substitution than pyrrole. edurev.in

Several specialized methods enable the nucleophilic substitution of hydrogen on the furan ring:

Vicarious Nucleophilic Substitution (VNS): This method allows for the formal nucleophilic replacement of hydrogen in electrophilic aromatic and heteroaromatic compounds. organic-chemistry.org It has been successfully applied to 2-nitrofurans, enabling the introduction of carbanions that bear a leaving group at the nucleophilic center. organic-chemistry.org

Radical-Nucleophilic Substitution (SRN1): This multi-step mechanism involves an electron-capture process to form a radical-anion intermediate. rsc.org Studies on α-substituted 2-methyl-5-nitrofurans have identified these radical-anions, which subsequently dissociate to yield a 5-nitrofurfuryl radical, propagating the substitution chain. rsc.org

These reactions typically require activated furan substrates, such as nitrofurans, to proceed efficiently.

Transition-metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for creating carbon-carbon and carbon-heteroatom bonds on the furan ring. Numerous methods have been developed using different catalysts and coupling partners to synthesize highly substituted furans.

Palladium-catalyzed reactions are among the most common. A highly efficient method involves the coupling of 2-bromobenzo[b]furans with alkenylaluminum reagents using a PdCl2/XantPhos catalyst system, yielding 2-alkenylbenzo[b]furan derivatives in excellent yields. rsc.org Other metals, such as nickel and copper, are also effective. Nickel-catalyzed Negishi-type cross-coupling has been used to react furan-substituted lactones with organozinc reagents. acs.org Meanwhile, copper(I) catalysts facilitate the coupling of conjugated ene-yne-ketones with terminal alkynes to produce furan-substituted allenes. acs.org A novel, metal-free approach utilizes N-heterocyclic carbene (NHC) catalysis for the cross-coupling and cyclization of ynenones with aldehydes, providing multifunctionalized furans under mild conditions. organic-chemistry.org

Catalyst SystemFuran SubstrateCoupling PartnerProduct TypeReference
PdCl₂ / XantPhos2-Bromobenzo[b]furansAlkenylaluminum Reagents2-Alkenylbenzo[b]furans rsc.org
Nickel / XantphosFuran-substituted LactonesOrganozinc Reagents (Negishi)Ring-opened Acids with Furan Moiety acs.org
CuIConjugated Ene-yne-ketonesTerminal AlkynesFuran-substituted Allenes acs.org
N-Heterocyclic Carbene (NHC)YnenonesAldehydesHighly Substituted Furans organic-chemistry.org

Oxidative Transformations of Furan Systems

The oxidation of the furan ring can lead to two distinct outcomes: the formation of valuable carboxylic acids or the expansion of the ring to create different heterocyclic systems. The specific product depends on the oxidant, catalyst, and reaction conditions employed.

The oxidation of substituted furans can be controlled to either oxidize the side chain or cleave the ring entirely.

Side-Chain Oxidation: Selective oxidation of substituent groups while preserving the furan ring is a valuable transformation. For example, the biotransformation of 5-hydroxymethylfurfural (B1680220) (HMF) using robust whole-cell biocatalysts can selectively oxidize the aldehyde group to produce 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) with high yield and selectivity. mdpi.com

Ring Cleavage to Maleic Acid: Under more vigorous conditions, the furan ring can be oxidatively cleaved to produce maleic acid or its anhydride (B1165640), which are important industrial platform chemicals. rsc.org The vapor-phase catalytic oxidation of furan and its derivatives over vanadium-based catalysts is a classic method for producing maleic acid. researchgate.net More recent, greener approaches utilize hydrogen peroxide as the oxidant with catalysts such as titanium silicate (B1173343) (TS-1) in acetic acid or nitrogen-doped carbon under acid-free conditions. rsc.orgacs.org The proposed mechanism often involves the formation of an endoperoxide, which subsequently rearranges to form malealdehyde (B1233635) and is then oxidized to maleic acid. researchgate.net

Catalyst/ReagentSubstrateMajor ProductReference
Deinococcus wulumuqiensis R12 (Biocatalyst)5-Hydroxymethylfurfural (HMF)5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA) mdpi.com
Vanadium-based catalysts (gas phase)Furan and its derivativesMaleic Acid researchgate.net
Titanium Silicate (TS-1) / H₂O₂Furfural (B47365), HMFMaleic Acid acs.org
Nitrogen-doped Carbon / H₂O₂Furfural, Furan derivativesMaleic Acid rsc.org

The Achmatowicz rearrangement is a powerful synthetic method that transforms furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-one derivatives through an oxidative ring expansion. nih.gov This reaction provides access to valuable chiral building blocks for the synthesis of carbohydrates and other complex natural products. nih.gov

The reaction was traditionally carried out using stoichiometric oxidants like N-bromosuccinimide (NBS) or peracids. nih.gov However, modern advancements have led to the development of more sustainable catalytic versions. These include metal-catalyzed systems, such as VO(acac)₂ with tert-butyl hydroperoxide, and innovative biocatalytic approaches. researchgate.net Enzymatic and photobiocatalytic methods, for example, can use methanol (B129727) as a sacrificial reagent to drive the aerobic oxidative rearrangement, representing a greener alternative to classical methods. nih.govfrontiersin.org

Reductive Transformations of Furan Rings

The reduction of the furan ring can be tailored to yield either partially or fully saturated products. The choice of reducing agent and conditions determines the outcome, allowing for selective transformations.

Partial Reduction (Birch-type): A long-standing challenge in synthetic chemistry was the Birch reduction of simple furans. Recently, a mild Brønsted acid-catalyzed method using silanes as reducing agents has been developed. acs.org This allows for the first formal Birch reduction of furan itself to 2,5-dihydrofuran (B41785) and provides a general method for converting a wide range of substituted furans into their 2,5-dihydro- derivatives. acs.org

Complete Reduction to Tetrahydrofurans: The same Brønsted acid-catalyzed system can be tuned to achieve complete reduction to the corresponding tetrahydrofuran (B95107) derivatives by adjusting the acid strength and silane (B1218182) stoichiometry. acs.org

Chemoselective Reduction of Substituents: It is also possible to selectively reduce substituents on the furan ring without affecting the aromatic core. For instance, α,β-unsaturated dinitriles attached to a furan ring can be chemoselectively reduced at the C=C double bond using 2-phenylbenzimidazoline, leaving the furan ring intact. nih.gov

Reductive Ring Cleavage: Under certain conditions, reduction can lead to the cleavage of the furan ring. The reduction of a 2-nitrofuran (B122572) with zinc and acetic acid, for example, results in a remarkable dearomatization and fragmentation reaction to yield an acyclic nitrile. researchgate.net

These varied reductive pathways highlight the furan ring's utility as a latent di-functional or multi-functional synthon, depending on the chosen transformation.

Catalytic Hydrogenation of Furan Ring Systems

Catalytic hydrogenation is a fundamental transformation for modifying the furan nucleus, leading to dihydro- and tetrahydrofuran derivatives. The choice of catalyst and reaction conditions plays a crucial role in determining the product distribution.

The hydrogenation of furans can proceed through different pathways, yielding a variety of products including dihydrofurans (DHF), tetrahydrofurans (THF), and ring-opened products like butanol. rsc.org The reaction selectivity is highly dependent on factors such as the catalyst, solvent, temperature, and hydrogen pressure. rsc.orgescholarship.org For instance, platinum catalysts, such as Adams platinum, have been historically used for the hydrogenation of the furan nucleus in acetic acid solution. acs.org

Ruthenium catalysts, in the presence of organic nitrogen-containing compounds as reaction modifiers, have been employed for the partial hydrogenation of furan and alkyl-substituted furans to produce significant amounts of 2,3-dihydrofurans. google.com This selective hydrogenation is a testament to the level of control that can be achieved through catalyst modification.

Here is an interactive table summarizing the catalytic hydrogenation of various furan derivatives:

Furan DerivativeCatalystProduct(s)Key Findings
FuranAdams platinum in acetic acidTetrahydrofuranEffective for complete saturation of the furan ring. acs.org
FuranPd/ZrO₂Tetrahydrofuran or ring-opened productsSelectivity is dependent on the H₂/furan ratio. rsc.org
Furan and alkyl-substituted furansRuthenium with nitrogen-containing modifiers2,3-DihydrofuransAllows for selective partial hydrogenation. google.com
2,5-Dimethylfuran (B142691)Pt/C2-HexanoneHigh activity and selectivity for C-O bond hydrogenolysis. escholarship.org
2,5-DimethylfuranPd/C, Rh/C, Ru/C2,5-DimethyltetrahydrofuranHigh selectivity for ring hydrogenation. escholarship.org

Brønsted Acid-Catalyzed Reduction to Dihydro- and Tetrahydrofuran Derivatives

Recent advancements have demonstrated that Brønsted acids can catalyze the reduction of furans to 2,5-dihydro- and tetrahydrofuran derivatives using silanes as reducing agents. nih.govacs.org This method offers a mild alternative to traditional metal-catalyzed hydrogenations, which often require harsh conditions. nih.govacs.org

This acid-catalyzed reduction is particularly significant as it addresses the challenge of the Birch reduction of unbiased furans to 2,5-dihydrofurans, which has been a long-standing problem in synthetic chemistry. nih.govacs.org The mechanism involves the protonation of the furan ring, making it susceptible to hydride attack from the silane. nih.govacs.org The choice of solvent, such as hexafluoroisopropanol (HFIP), is crucial in preventing the polymerization of the furan under acidic conditions. nih.govfigshare.com

The strength of the Brønsted acid can be tuned to control the degree of reduction. For example, with 3-aryl substituted furans, it is possible to selectively obtain either the 2,5-dihydrofuran or the fully reduced tetrahydrofuran derivative. nih.govacs.org This methodology has been successfully applied to a broad range of furan substrates, including furan itself, which can be cleanly converted to 2,5-dihydrofuran in high yield. acs.org

The following table provides examples of Brønsted acid-catalyzed reduction of furan derivatives:

Furan DerivativeAcid CatalystReducing AgentProduct(s)Key Findings
FuranTrifluoroacetic acid (TFA)Triethylsilane2,5-DihydrofuranFirst formal Birch reduction of furan. nih.govacs.org
3-Aryl furansTrifluoroacetic acid (TFA) or Triflic acid (TfOH)Triethylsilane2,5-Dihydrofurans or TetrahydrofuransReduction degree can be controlled by acid strength. nih.govacs.org
2-Pentyl furanTrifluoroacetic acid (TFA)Triethylsilane2,5-Dihydro-2-pentylfuran and Tetrahydro-2-pentylfuranDemonstrates applicability to alkyl-substituted furans. nih.gov

Regioselectivity and Stereoselectivity in Furan Reactions

The outcome of reactions involving the furan ring is heavily influenced by the principles of regioselectivity and stereoselectivity. These are, in turn, governed by the electronic properties of the substituents on the furan ring and the mechanistic pathways of the specific reaction.

Influence of Electronic Properties on Regioselective Addition

The furan ring is more electron-rich than benzene, making it highly reactive towards electrophilic substitution. wikipedia.org The oxygen heteroatom donates electron density to the ring, influencing the position of electrophilic attack. For 2-substituted furans like 2-(1-ethoxy-4-methylpentyl)furan, the electronic nature of the substituent at the C2 position, along with the inherent reactivity of the furan ring, dictates the regioselectivity of addition reactions.

In cycloaddition reactions, such as those with indolynes, the electronic properties of both the furan and the aryne play a crucial role. nih.gov For instance, in the reaction of 2-substituted furans with 6,7-indolyne, electron-donating groups on the furan favor the formation of the more sterically crowded product, while electron-withdrawing groups lead to the opposite regioselectivity. nih.gov This highlights the interplay between steric and electronic effects in determining the reaction outcome.

Theoretical studies using Density Functional Theory (DFT) have been instrumental in understanding the regioselectivity of polar cycloaddition reactions between furan derivatives and dienophiles. conicet.gov.ar These studies show that the reactivity and regioselectivity can be rationalized by considering the global and local nucleophilicity and electrophilicity of the reacting species. conicet.gov.ar

Mechanistic Factors Governing Regio- and Stereoselectivity in Cycloadditions

Cycloaddition reactions of furans, particularly [4+3] and Diels-Alder reactions, are powerful methods for constructing complex cyclic systems. The regio- and stereoselectivity of these reactions are determined by a combination of factors, including frontier molecular orbital interactions, steric effects, and stabilizing interactions in the transition state.

In [4+3] cycloadditions between oxyallyls and furans, the substitution pattern on the furan ring can be used to control the stereochemistry of the resulting seven-membered ring. nih.gov While monosubstituted furans often favor an endo-I stereochemistry, 2,3- and 2,5-disubstituted furans tend to yield the endo-II product. nih.gov This selectivity can be explained by a balance of steric interactions and stabilizing edge-to-face interactions between the furan and the oxyallyl species in the transition state. nih.gov

The stereoselectivity of these cycloadditions can also be influenced by attractive CH–π interactions. nih.govrsc.orgacs.org In some cases, these stabilizing interactions can lead to the formation of the more sterically crowded product, overriding simple steric repulsion models. nih.govrsc.org DFT calculations have been crucial in elucidating these subtle mechanistic details. nih.govacs.org

The Diels-Alder reaction of furans with various dienophiles also exhibits distinct regio- and stereoselectivity. The reaction of furan with aza-o-quinone methides, for instance, proceeds via a concerted [4+2] cycloaddition pathway with high regioselectivity. nih.gov The stereospecificity of the Diels-Alder reaction is dependent on the specific substrates and reaction conditions. researchgate.net

Control of Selectivity in Catalytic Asymmetric Processes

The development of catalytic asymmetric methods for furan transformations has opened up avenues for the synthesis of enantioenriched molecules. Chiral catalysts can effectively control the regio-, diastereo-, and enantioselectivity of these reactions.

In the asymmetric hydrogenation of furans, chiral iridium and ruthenium catalysts have shown great promise. dicp.ac.cncuvillier.denih.gov For example, iridium catalysts bearing bicyclic pyridine-phosphinite ligands can hydrogenate 3-substituted furans with excellent enantioselectivities. dicp.ac.cncuvillier.de Similarly, chiral ruthenium catalysts with N-heterocyclic carbene ligands have been successfully employed for the enantioselective hydrogenation of disubstituted furans. nih.gov

Asymmetric cycloaddition reactions of furans have also been extensively studied. Chiral Lewis acids can catalyze enantioselective Diels-Alder reactions of furans with acrylates. acs.org Furthermore, catalytic asymmetric [4+3] cycloadditions of furans have been achieved using chiral Brønsted acids or metal catalysts. researchgate.net

The enantioselective Friedel-Crafts alkylation of furans with in situ-generated o-quinone methides can be achieved with high yields and excellent enantioselectivity using a chiral oxazaborolidinium ion catalyst. acs.orgnih.gov Copper(II)-phosphate catalysts have also been used to promote the enantioselective intramolecular heterocyclization of 2-(1-alkynyl)-2-alkene-1-ones, leading to highly substituted furans. acs.org

The following table summarizes selected examples of catalytic asymmetric reactions involving furans:

Reaction TypeFuran SubstrateCatalystKey Outcome
Asymmetric Hydrogenation3-Substituted furansChiral Iridium-Pyridine-PhosphiniteExcellent enantioselectivities. dicp.ac.cncuvillier.de
Asymmetric HydrogenationDisubstituted furansChiral Ruthenium-NHCEnantioenriched disubstituted tetrahydrofurans. nih.gov
Asymmetric Diels-AlderFuranTiCl₄/ZnCl₂ on silica (B1680970) with chiral acrylateModerate to good diastereoselectivity. acs.org
Enantioselective Friedel-Crafts AlkylationFuransChiral Oxazaborolidinium IonHigh yields and >99% ee. acs.orgnih.gov
Enantioselective Cycloisomerization2-(1-Alkynyl)-2-alkene-1-onesCopper(II)-PhosphateHighly substituted furans with high enantioselectivity. acs.org

Reaction Cascade and Domino Processes Involving Furan Moieties

Reaction cascades, or domino processes, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to building molecular complexity. The furan moiety is a versatile participant in such transformations.

Tandem reactions involving the formation of a furan ring followed by further transformations are well-documented. For instance, multisubstituted furans can be prepared from enynyl acetates through a tandem haloallenyl ketone formation–furan formation sequence. acs.org

The furan ring can also act as a diene in intramolecular Diels-Alder (IMDA) reactions, which are often part of a tandem sequence. A notable example is the Ugi/intramolecular Diels-Alder vinylarene (IMDAV) reaction of 3-(furan-2-yl)acrylaldehyde, which leads to the formation of furo[2,3-f]isoindole derivatives. beilstein-journals.orgbeilstein-journals.org

Tandem intramolecular benzyne-furan cycloadditions have been utilized to generate substituted bisoxabenzonorbornadienes in a single step. nih.gov These intermediates can then be converted to more complex polycyclic structures.

A one-pot ring-closure and ring-opening sequence has been developed for the synthesis of dihydrofurofurans and functionalized furans from simple starting materials. rsc.org This process involves a Knoevenagel condensation, Michael addition, and Paal-Knorr cyclization, showcasing the power of cascade reactions in heterocyclic synthesis.

Mechanistic Investigations of Furan Reactivity and Transformations

Computational Elucidation of Reaction Pathways and Energy Profiles

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, offering insights into the feasibility and pathways of various transformations.

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are a cornerstone for studying the mechanisms of reactions involving furan (B31954) derivatives. researchgate.netacs.orgresearchgate.net Methods like B3LYP and M06-2X are frequently employed to optimize the geometries of reactants, products, intermediates, and transition states. mdpi.commaxapress.comrsc.org For instance, DFT calculations have been successfully used to explore the Diels-Alder reactions of furans, revealing highly polar transition states that can be stabilized by catalysts and polar solvents. nih.govacs.org

The choice of functional and basis set, such as B3LYP/6-311G(p,d) or M06-2X/cc-PVTZ, is critical for obtaining accurate results. mdpi.comrsc.org These calculations provide key energetic data, including activation energies and reaction enthalpies, which help in determining the most favorable reaction pathway. pku.edu.cnrsc.org For example, in the context of furan hydrogenation on a Pd(111) surface, DFT calculations determined the energy barriers for hydrogenation at different carbon atoms, identifying the kinetically preferred sites. rsc.org Similarly, studies on the heat of formation for various furan derivatives have shown that methods like MPW1PW91, combined with isodesmic reactions, can yield accurate thermochemical data. researchgate.net

Table 1: Illustrative Calculated Energies for Furan Reactions from Literature

Reaction / ProcessComputational MethodCalculated ParameterValue (kcal/mol or eV)Source
Furan Hydrogenation (α-carbon) on Pd(111)DFTActivation Energy Barrier1.22 eV rsc.org
Furan Ring Opening (C–O bond)DFTReaction Energy0.62 eV rsc.org
[8+2] Cycloaddition of Dienylfuran(U)B3LYP/6-311+G(d,p)Activation Gibbs Free Energy (Favored Pathway)29.4 kcal/mol pku.edu.cn
Acid-Catalyzed Furan Protonation (Cα position)Car-Parrinello MDActivation Energy~16 kcal/mol (relative to aq. H3O+) researchgate.net
Au-catalyzed Isomerization to Furan (Rate-limiting step)M06-2XRelative Free Energy Barrier~62.0 kcal/mol maxapress.com

This table presents a selection of data from various computational studies on furan derivatives to illustrate the types of energetic parameters that can be calculated. These values are not specific to 2-(1-Ethoxy-4-methylpentyl)furan.

The three-dimensional structure of molecules, including the conformational preferences of substituents, plays a crucial role in their reactivity. For a molecule like this compound, the flexible side chain can adopt multiple conformations, which can influence the accessibility of the furan ring to reacting species.

Conformational analysis of substituted furans has been performed using both experimental techniques (like NMR) and theoretical calculations. usp.brpsu.edu For 2-aroyl derivatives of furan, studies have shown that an equilibrium exists between O,O-cis and O,O-trans conformers, with the balance being influenced by the polarity of the solvent. psu.edu The less polar O,O-trans conformer is often more stable in non-polar media. psu.edu Such conformational equilibria are governed by a combination of hyperconjugative and steric effects. usp.br

Steric hindrance from substituents can significantly impact reaction rates and selectivity. nih.govacs.orgresearchgate.net For example, in certain Diels-Alder reactions, substantial steric opposition from a 2-substituent on the furan ring can prevent a subsequent ring-opening reaction that would otherwise occur. nih.govacs.org Computational models can quantify these steric effects by calculating the relative energies of different conformers and the transition states leading to various products. researchgate.net

Solvent can dramatically influence reaction mechanisms and rates, particularly for reactions involving polar or charged intermediates and transition states. nih.govacs.orgresearchgate.net Computational models account for solvent effects either implicitly, using continuum models like the SMD or C-PCM models, or explicitly, by including individual solvent molecules in the calculation. rsc.orgpku.edu.cn

Studies on the Diels-Alder reaction of furans have shown that polar solvents stabilize the highly polar transition state, accelerating the reaction. nih.govacs.org In some cases, the solvent can even alter the reaction mechanism from a concerted to a stepwise pathway. nih.govacs.orguliege.be For the Au-catalyzed isomerization of alkynyl epoxides to furans, calculations have demonstrated that while the energy barriers of the rate-limiting step are not significantly altered in highly polar solvents, the energy profiles show greater separation in less polar solvents. maxapress.com The choice of solvent can also affect regioselectivity by differentially solvating reactants and transition states. conicet.gov.ar

Unraveling Regioselectivity and Stereoselectivity Origins

Understanding why a reaction favors a particular constitutional isomer (regioselectivity) or stereoisomer is a central theme in mechanistic chemistry. For substituted furans, reactions like electrophilic substitution or cycloaddition can lead to multiple products.

Local reactivity descriptors, such as the Fukui function (f_k) and local philicity indexes (ω_k, N_k), pinpoint specific atomic sites where electrophilic or nucleophilic attacks are most likely to occur. mdpi.comconicet.gov.arumich.edu These indices are derived from the molecule's frontier molecular orbitals (HOMO and LUMO). mdpi.comconicet.gov.ar For the furan ring, calculations typically show that the C2 and C5 positions (α-carbons) are the most reactive sites towards electrophiles. mdpi.comumich.edu The presence of the 2-(1-Ethoxy-4-methylpentyl) substituent would modulate the reactivity of the furan ring, but the α-positions are generally expected to remain the primary sites for electrophilic attack. These descriptors have successfully rationalized the observed regioselectivity in Diels-Alder reactions involving furan derivatives. conicet.gov.arresearchgate.net

Table 2: Illustrative Local Reactivity Descriptors for Furan

Atom in Furan RingDescriptor TypePredicted ReactivitySource
C2, C5 (α-carbons)Fukui Function (f+)Higher affinity for electrophilic attack mdpi.com
C3, C4 (β-carbons)Fukui Function (f+)Lower affinity for electrophilic attack mdpi.com
OxygenFukui Function (f-)Tendency to donate electrons (nucleophilic character) mdpi.com
C2Condensed Fukui FunctionMost reactive site towards electrophilic attack umich.edu

This table provides a generalized summary of local reactivity predictions for the unsubstituted furan ring based on published computational studies.

While many reactions of furans proceed through concerted or polar mechanisms, some transformations involve the formation of highly reactive intermediates like biradicals and carbocations. Photochemical reactions, for instance, can lead to the formation of a biradical intermediate upon reaction of an excited state aldehyde with furan. researchgate.net Similarly, certain cycloaddition reactions may proceed through a diradical intermediate, particularly under thermal conditions. iastate.edu The stability and subsequent reaction pathways of these intermediates dictate the final product distribution.

Mechanistic Studies of Furan Ring Opening and Degradation Pathways (e.g., Pyrolysis)

General Mechanisms of Furan Pyrolysis

The pyrolysis of the parent furan ring has been shown to proceed through complex reaction pathways, primarily involving ring opening to form carbene intermediates. These highly reactive species then undergo further rearrangements and fragmentation to yield a variety of smaller, stable molecules.

Studies on the thermal decomposition of furan in shock tubes and microreactors have identified two primary unimolecular decomposition pathways initiated by 1,2-hydrogen shifts, leading to the formation of cyclic carbene intermediates. These carbenes are key to the subsequent ring-opening and fragmentation reactions. The major products observed from the pyrolysis of unsubstituted furan include carbon monoxide (CO), acetylene (B1199291) (HC≡CH), and propyne (B1212725) (CH3C≡CH).

The proposed dominant pathways for furan pyrolysis are:

Formation of α-carbene: This intermediate fragments to produce ketene (B1206846) (CH2=C=O) and acetylene.

Formation of β-carbene: This intermediate is believed to isomerize to formylallene (CH2=C=CHCHO), which can then either isomerize to propyne and carbon monoxide or fragment to a hydrogen atom, carbon monoxide, and the propargyl radical (HCCCH2).

Experimental results suggest that the pathway involving the β-carbene is the more dominant of the two.

Influence of Substituents on Furan Pyrolysis

The nature of the substituent on the furan ring significantly influences the degradation mechanism and product distribution.

Ether Substituents: Research on 2-methoxyfuran (B1219529) has revealed that the O-CH3 bond is particularly weak, making it the primary site of initial bond scission during pyrolysis. nih.gov This leads to the formation of a 2-furanyloxy radical and a methyl radical. The 2-furanyloxy radical is unstable and undergoes ring opening to produce carbon monoxide and acetylene. nih.gov This pathway highlights the significant influence of an ether linkage on the initial steps of thermal decomposition.

Hypothesized Degradation Pathways for this compound

Based on the established mechanisms for simpler furans, the pyrolysis of this compound is likely to proceed through several competing pathways initiated by the cleavage of the weakest bonds. The large and complex substituent offers multiple sites for initial fragmentation.

Initial Cleavage of the Substituent:

C-O Bond Cleavage in the Ethoxy Group: Analogous to 2-methoxyfuran, the C-O bonds within the ethoxy group are susceptible to cleavage. Homolytic cleavage of the ethyl-oxygen bond would yield an ethoxy radical and a furan derivative with a secondary radical on the substituent.

C-C Bond Cleavage in the Alkyl Chain: The branched 4-methylpentyl group provides several C-C bonds that can undergo homolytic cleavage at high temperatures. Cleavage at the bond between the furan ring and the substituent is a likely pathway, leading to a 2-furanyl radical and a 1-ethoxy-4-methylpentyl radical. The latter can undergo further fragmentation.

Cleavage of the C-O Bond of the Ether Linkage to the Ring: The bond between the furan ring's oxygen and the carbon of the substituent is another potential cleavage site, leading to ring opening.

Subsequent Reactions:

Following the initial fragmentation of the substituent, the resulting radicals will undergo a cascade of reactions. The furan ring itself, whether as a radical or with a modified substituent, will likely follow the general degradation pathways observed for other furans, leading to ring opening and the formation of smaller volatile compounds. The large alkyl fragments from the substituent will also degrade to form a mixture of smaller alkanes and alkenes.

It is plausible that the initial decomposition of this compound is dominated by the fragmentation of the side chain due to the presence of relatively weak C-C and C-O bonds compared to the bonds within the aromatic furan ring. The specific product distribution will depend on the relative rates of the competing initial cleavage reactions.

Research Findings

Detailed experimental data on the pyrolysis of this compound is not currently available. However, based on studies of related compounds, a general summary of expected product types can be compiled.

Table 1: Predicted Major Product Classes from the Pyrolysis of this compound

Product ClassExamplesOrigin
Small Gaseous MoleculesCarbon Monoxide (CO), Methane (CH4)Furan ring and substituent fragmentation
Unsaturated HydrocarbonsAcetylene, Propyne, Ethene, PropeneFuran ring fragmentation and substituent degradation
Smaller AlkanesEthane, Propane, IsobutaneFragmentation of the 4-methylpentyl group
Oxygenated FragmentsAcetaldehyde, Ethanol (B145695)Cleavage and rearrangement of the ethoxy group

Table 2: Comparison of Bond Dissociation Energies (BDEs) in Related Structures (Illustrative)

BondCompound TypeApproximate BDE (kJ/mol)Implication for Pyrolysis
C-H (on furan ring)Furan~480Strong, less likely to be initial cleavage site
C-O (in ether linkage)Alkyl ether~340-360Weaker, potential initial cleavage site
C-C (in alkyl chain)Alkane~350-370Weaker, potential initial cleavage site
C-O (in furan ring)Furan~490Very strong, ring opening is complex

Note: These are generalized values and the actual BDEs in this compound may vary.

The data in Table 2 suggests that the initial fragmentation is most likely to occur in the substituent chain rather than the furan ring itself.

Synthetic Utility and Transformative Potential in Advanced Organic Synthesis

Furan (B31954) Derivatives as Key Building Blocks in Natural Product Synthesis

The furan nucleus is a common structural motif in a variety of natural products. researchgate.netresearchgate.net The development of synthetic methods to access polysubstituted furans is of great interest to synthetic chemists. researchgate.net Furan derivatives serve as crucial intermediates in the total synthesis of many biologically active compounds. researchgate.netnih.gov For instance, they are precursors to 1,4-dicarbonyl compounds, cyclopentanones, and carboxylic acids. researchgate.net

The synthesis of naturally occurring furan compounds often utilizes readily available furan precursors. For example, 5-(hydroxymethyl)-2-furaldehyde (HMF), which can be derived from sugars like D-fructose, is a key starting material for the synthesis of other furan derivatives through reactions like etherification. researchgate.net The oxidation of 2-substituted furans can yield trans-4-oxo-2-enals, which are valuable intermediates in the synthesis of natural products such as (+)-aspicilin and (-)-pyrenophorin. acs.org

The versatility of the furan ring allows for its incorporation into complex molecular architectures. numberanalytics.com Various synthetic strategies, including cyclization and coupling reactions, are employed to construct furan-containing natural products. numberanalytics.com

Applications in the Synthesis of Complex Heterocyclic Systems

Furan derivatives are pivotal in the construction of a wide range of complex heterocyclic systems. numberanalytics.com Their unique reactivity makes them ideal starting materials for synthesizing molecules with diverse structural and electronic properties. numberanalytics.comnumberanalytics.com

Access to Chiral Spiro-Fused Polycyclic Aromatic Compounds with Furan Units

Spiro-fused polycyclic aromatic compounds (PACs) are of growing interest due to their rigid chiral scaffolds. mdpi.comnih.gov While the incorporation of furan units into these systems has been limited, it represents a promising strategy for developing new materials with unique photophysical and electronic properties. mdpi.comnih.govresearchgate.net

Furan is more electron-rich and less aromatic than its sulfur analog, thiophene. mdpi.com This difference in electronic character leads to distinct absorption and emission properties when a furan unit is incorporated into a π-conjugated system. mdpi.comnih.govresearchgate.net For example, the synthesis of spiro[indeno[1,2-b] mdpi.combenzofuran-10,10′-indeno[1,2-b] mdpi.combenzothiophene] has been achieved in enantiopure form. mdpi.comnih.govresearchgate.net These furan-containing chiral spiro-fused PACs have been shown to be circularly polarized luminescent materials. mdpi.comnih.gov

Synthesis of Azulene (B44059) Derivatives from Furan Precursors

Azulene derivatives have potential applications in pharmaceuticals and organic materials. bohrium.comdntb.gov.ua 2H-cyclohepta[b]furan-2-ones are frequently used as precursors for the synthesis of azulenes. bohrium.comdntb.gov.uamdpi.com These furan derivatives can react with various reagents to yield multiply functionalized azulenes. bohrium.commdpi.com

One common method involves the [8+2] cycloaddition reaction of 2H-cyclohepta[b]furan-2-ones with electron-rich olefins, such as enamines and enol ethers. bohrium.commdpi.comresearchgate.net The reaction with enamines is a widely used procedure for azulene synthesis. mdpi.com The reaction of 2H-cyclohepta[b]furan-2-ones with furan derivatives can also lead to azulene derivatives, sometimes involving intramolecular cyclization. bohrium.com

PrecursorReagentReaction TypeProduct
2H-Cyclohepta[b]furan-2-onesEnamines[8+2] CycloadditionAzulene derivatives
2H-Cyclohepta[b]furan-2-onesEnol ethers[8+2] CycloadditionFunctionalized azulenes
2H-Cyclohepta[b]furan-2-onesFuransCycloadditionAzulene derivatives with carbonyl substituents

Construction of Naphthofuran and Benzofuran (B130515) Frameworks

Naphthofuran and benzofuran scaffolds are present in many natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antitubercular properties. nih.govchim.itmdpi.com Consequently, the development of efficient synthetic methods for these frameworks is an active area of research. mdpi.comresearchgate.net

One approach to synthesizing these fused systems is through the acid-catalyzed transformation of furans bearing a nucleophilic group, a process known as the Butin reaction. bohrium.com This reaction allows for the construction of various heterocycles, including benzofurans. bohrium.com Another strategy involves the direct synthesis of naphthofurans and benzofurans from readily available phenols and α-haloketones, promoted by titanium tetrachloride. mdpi.comresearchgate.net This one-step process combines a Friedel–Crafts-like alkylation with intramolecular cyclodehydration. mdpi.comresearchgate.net

Furthermore, transition metal-catalyzed heterocyclizations of 2-ethynylphenols provide a route to benzo[b]furan derivatives. chim.it The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization. researchgate.net

Starting MaterialsReagent/CatalystProduct
Phenols and α-HaloketonesTitanium tetrachlorideNaphthofurans and Benzofurans
2-EthynylphenolsTransition metals (e.g., Gold)Benzo[b]furans
AryloxyketonesTitanium tetrachlorideBenzofurans and Naphthofurans

Role in the Development of Bio-Based Materials and Specialty Chemicals

Furan derivatives, often derived from renewable biomass sources, are key platform molecules for the synthesis of bio-based polymers and specialty chemicals. catalysis-summit.comresearchgate.net This aligns with the principles of green chemistry, aiming to replace petroleum-based products with sustainable alternatives. catalysis-summit.com Furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), produced from the dehydration of sugars, are versatile intermediates for a range of valuable chemicals. catalysis-summit.comalderbioinsights.co.uk

Furan-based monomers are used to produce bio-based polyesters, polyamides, and epoxy resins. researchgate.netalderbioinsights.co.uk For example, 2,5-furandicarboxylic acid (FDCA), derived from the oxidation of HMF, is a bio-based building block for polymers like polyethylene (B3416737) furanoate (PEF), a promising alternative to petroleum-based PET. researchgate.netspecialchem.com Polyfurfuryl alcohol, derived from furfural, is used in the production of thermosetting resins with high thermal stability and chemical resistance. numberanalytics.com

The unique properties of furan-based polymers make them suitable for a variety of applications. researchgate.net Research continues to explore new catalytic processes to efficiently convert biomass-derived furans into high-value products, contributing to a more sustainable chemical industry. catalysis-summit.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(1-Ethoxy-4-methylpentyl)furan, and how can side reactions be minimized?

  • Methodological Answer : A solvent-free domino reaction protocol involving Rh₂(OAc)₄-catalyzed carbenoid formation from cyclic 1,3-diketones (e.g., 118) followed by alkylation with propargyl bromide has been optimized for similar furan derivatives (e.g., 2-(bromomethyl)furan) . For this compound, introducing ethoxy and methylpentyl groups via nucleophilic substitution or esterification under inert conditions (e.g., N₂ atmosphere) could suppress oxidation or hydrolysis side reactions. Monitoring reaction progress via TLC or GC-MS is critical to isolate intermediates and ensure regioselectivity.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : Use FT-IR to identify functional groups (e.g., C-O-C ether stretch at ~1100 cm⁻¹ and furan ring vibrations at ~1500 cm⁻¹) . For regiochemical confirmation, employ ¹H/¹³C-NMR with HMQC and HMBC to resolve coupling between the ethoxy group and adjacent methylpentyl substituents. For example, HMBC correlations between the ethoxy methyl protons and the furan oxygen-bearing carbon can confirm connectivity . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

Q. What solvent systems are optimal for purifying this compound via column chromatography?

  • Methodological Answer : Non-polar solvents (e.g., hexane/ethyl acetate gradients) are effective for separating alkyl-substituted furans due to their moderate polarity. Pre-adsorption onto silica gel minimizes decomposition during elution. For highly oxygenated derivatives like this compound, adding 1–2% triethylamine to the mobile phase can reduce tailing caused by residual acidity in silica .

Advanced Research Questions

Q. How do steric and electronic effects influence the dimerization kinetics of this compound under photolytic or thermal conditions?

  • Methodological Answer : Steric hindrance from the 4-methylpentyl group likely slows dimerization compared to simpler furans (e.g., 2-methylfuran). To study this, conduct controlled photolysis experiments (λ > 300 nm) in benzene and monitor dimer formation via HPLC. Compare rate constants with density functional theory (DFT) calculations (B3LYP/6-31G(d,p)) to correlate transition-state energies with substituent effects . For thermal dimerization, use differential scanning calorimetry (DSC) to identify exothermic peaks associated with [4+2] cycloaddition.

Q. What catalytic systems enhance the hydrogenation selectivity of this compound’s furan ring without cleaving the ethoxy group?

  • Methodological Answer : Ru-based catalysts (e.g., Ru/Al₂O₃) under mild H₂ pressure (1–3 atm) selectively hydrogenate the furan ring to tetrahydrofuran derivatives while preserving ether linkages. Pre-reducing the catalyst in H₂ flow at 200°C improves activity. Monitor selectivity via in situ FT-IR to detect retained C-O-C ether stretches versus new C-O-H alcohol bands .

Q. How can dynamic headspace-GC/MS be optimized to quantify trace this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Dynamic headspace extraction at 60°C for 30 min with Tenax® TA traps increases sensitivity 30-fold compared to static methods. Use a mid-polar GC column (e.g., DB-624) and selective ion monitoring (SIM) at m/z 68 (furan backbone) and m/z 99 (ethoxy-methyl fragment) to reduce matrix interference. Calibrate with deuterated furan surrogates (e.g., d₄-furan) for isotope dilution accuracy .

Q. What computational strategies predict the environmental persistence and biodegradation pathways of this compound?

  • Methodological Answer : Apply EPI Suite’s BIOWIN model to estimate biodegradability using fragment-based coefficients for ethoxy and branched alkyl groups. For pathway prediction, use Gaussian-based DFT to simulate oxidative cleavage of the furan ring by cytochrome P450 enzymes. Validate with in vitro microsomal assays (e.g., rat liver S9 fraction) and LC-MS/MS detection of epoxide intermediates .

Data Contradictions and Validation

Q. How should conflicting toxicity data for substituted furans be interpreted when extrapolating to this compound?

  • Methodological Answer : Surrogate data for furan (e.g., hepatotoxicity via CYP2E1-mediated epoxidation) may not fully apply due to steric shielding from the ethoxy-methylpentyl group. Use comparative molecular field analysis (CoMFA) to model substituent effects on reactivity. Validate with Ames tests (TA98 strain ± S9 metabolic activation) and in silico docking to assess DNA adduct formation potential .

Experimental Design Considerations

Q. What controls are essential when studying the metabolic stability of this compound in hepatic microsomes?

  • Methodological Answer : Include (1) negative controls (heat-inactivated microsomes), (2) positive controls (e.g., 7-ethoxycoumarin for CYP1A2 activity), and (3) NADPH regeneration systems. Quench reactions at timed intervals (0, 5, 15, 30 min) with ice-cold acetonitrile. Analyze parent compound depletion and metabolite formation via UPLC-QTOF with MSE data-independent acquisition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.